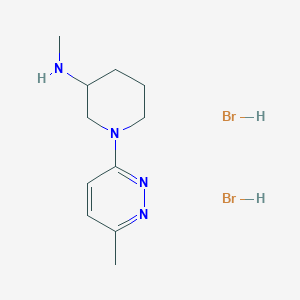
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, sourcing, and procurement. Companies like ChemScene and CymitQuimica provide this compound in bulk, ensuring high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, cobalt and nickel-based nanocatalysts for hydrogenation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with molecular targets and pathways in the body. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine include other piperidine derivatives such as:
- 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride .
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group and a hexan-1-amine group attached to the piperidine ring. This unique structure contributes to its distinct chemical and pharmacological properties .
Eigenschaften
Molekularformel |
C13H28N2 |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
4-ethyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |
InChI-Schlüssel |
ZTIWCHDIIPTXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CN)C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)




![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)

amine](/img/structure/B13181824.png)

